molecular formula C14H17NO4 B11794785 5-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde

5-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde

Cat. No.: B11794785
M. Wt: 263.29 g/mol
InChI Key: ZCNBZTZGTDNNAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde is a chemical compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol . It is known for its unique structure, which includes a morpholine ring and an aldehyde group. This compound is used in various research and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde typically involves the reaction of 5-methyl-2-hydroxybenzaldehyde with morpholine and an appropriate esterifying agent . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds .

Scientific Research Applications

5-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde is utilized in various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activities. The morpholine ring may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde is unique due to the presence of both the morpholine ring and the aldehyde group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

5-methyl-2-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde

InChI

InChI=1S/C14H17NO4/c1-11-2-3-13(12(8-11)9-16)19-10-14(17)15-4-6-18-7-5-15/h2-3,8-9H,4-7,10H2,1H3

InChI Key

ZCNBZTZGTDNNAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)N2CCOCC2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.